molecular formula C9H17N3O5 B1587605 H-THR-GLN-OH CAS No. 96337-79-0

H-THR-GLN-OH

Cat. No.: B1587605
CAS No.: 96337-79-0
M. Wt: 247.25 g/mol
InChI Key: BWUHENPAEMNGQJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-THR-GLN-OH can be achieved through peptide ligation methods. One common approach is the serine/threonine ligation (STL) method, which involves the chemoselective ligation of the N-terminal serine or threonine with the C-terminal glutamine. This method is advantageous due to its operational simplicity and compatibility with various amino acids .

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides, including dipeptides like this compound. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin.

Chemical Reactions Analysis

Types of Reactions

H-THR-GLN-OH undergoes various chemical reactions, including:

    Ester Bond Formation: this compound can form ester bonds through autocatalytic intramolecular reactions.

    Hydrolysis: Like other peptides, this compound can undergo hydrolysis, breaking down into its constituent amino acids under acidic or basic conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-THR-GLN-OH has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of H-THR-GLN-OH involves the formation of ester bonds through an autocatalytic intramolecular reaction. This process is catalyzed by an adjacent histidine residue, which facilitates the nucleophilic attack of the threonine hydroxyl group on the glutamine side chain. The reaction is further assisted by buried acidic residues, which help in bond polarization and proton abstraction .

Comparison with Similar Compounds

Similar Compounds

    Ser-Gln (Serine-Glutamine): Similar to H-THR-GLN-OH, Ser-Gln can form ester bonds through autocatalytic reactions, but with serine instead of threonine.

    Ala-Gln (Alanine-Glutamine): This dipeptide does not form ester bonds as readily as this compound due to the lack of a hydroxyl group on alanine.

    Thr-Asn (Threonine-Asparagine): This compound is similar to this compound but contains asparagine instead of glutamine.

Uniqueness of this compound

This compound is unique due to its ability to form stable ester bonds through autocatalytic intramolecular reactions. This property makes it particularly useful in studies of protein stability and the design of biomaterials .

Properties

IUPAC Name

5-amino-2-[(2-amino-3-hydroxybutanoyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O5/c1-4(13)7(11)8(15)12-5(9(16)17)2-3-6(10)14/h4-5,7,13H,2-3,11H2,1H3,(H2,10,14)(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUHENPAEMNGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCC(=O)N)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394356
Record name Thr-Gln
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96337-79-0
Record name Thr-Gln
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Thr-Gln?

A1: Thr-Gln (Threonylglutamine) comprises two amino acids, threonine and glutamine, linked by a peptide bond. Its molecular formula is C8H15N3O5, and its molecular weight is 233.22 g/mol.

Q2: Does the dipeptide Thr-Gln itself have any known independent biological activity?

A2: The provided research focuses on Thr-Gln within the context of larger peptides and proteins. While Thr-Gln is a naturally occurring dipeptide, its independent biological activity is not directly addressed in these studies.

Q3: What is the significance of the Thr-Gln sequence in proteins?

A3: The Thr-Gln sequence can play various roles depending on the protein context. For instance, in the Forkhead-associated (FHA) domain, it serves as a recognition site for phosphorylation. The FHA domain of the DNA damage-response kinase Dun1 shows high specificity for a doubly phosphorylated Thr-Gln cluster. []

Q4: Are there specific examples of Thr-Gln contributing to protein function?

A4: Yes, research suggests the Thr-Gln sequence in high molecular weight kininogen plays a role in modulating thrombin-induced platelet aggregation. Specifically, the heptapeptide Leu-Ala-Thr-Gln-Leu-Gln-Ala, derived from kininogen, showed inhibitory activity against this process. []

Q5: Is Thr-Gln involved in any post-translational modifications?

A5: Yes, Thr-Gln can be a target for phosphorylation. The threonine residue within this sequence is often phosphorylated by kinases, leading to changes in protein conformation and function. [] This phosphorylation is crucial for specific protein interactions, as exemplified by the FHA domain recognizing the phosphorylated Thr-Gln motif.

Q6: What is known about the role of Thr-Gln in plant growth factors?

A6: While the research doesn't directly focus on Thr-Gln within plant growth factors, it highlights the importance of the sulfated pentapeptide phytosulfokine-α (PSK-α), Tyr(SO3H)-Ile-Tyr(SO3H)-Thr-Gln. [, , ] Although the specific role of the Thr-Gln portion isn't isolated, the entire peptide is crucial for plant cell proliferation.

Q7: What analytical techniques are commonly used to study peptides containing Thr-Gln?

A7: Researchers employ a variety of methods, including:

  • Edman degradation: Used to determine the amino acid sequence of peptides and proteins. [, , , ]
  • Mass spectrometry: Provides information about the mass-to-charge ratio of ions, useful for identifying and characterizing peptides. [, , , ]
  • High-performance liquid chromatography (HPLC): A technique for separating, identifying, and quantifying components of a mixture. It is often coupled with mass spectrometry for peptide analysis. [, ]
  • Site-directed mutagenesis: Allows researchers to introduce specific mutations into DNA sequences, enabling the study of the functional consequences of amino acid substitutions within peptides and proteins. []

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